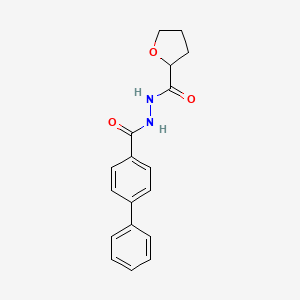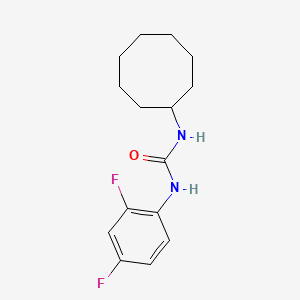![molecular formula C19H25NO4 B5215897 2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide](/img/structure/B5215897.png)
2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide, also known as BML-210, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide exerts its effects through the inhibition of the NF-κB pathway, which is a key regulator of inflammation and cancer. The compound inhibits the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB. This leads to a decrease in the expression of pro-inflammatory cytokines and chemokines, as well as the inhibition of cancer cell proliferation and survival.
Biochemical and Physiological Effects
2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by decreasing the expression of pro-inflammatory cytokines and chemokines. The compound has also been shown to inhibit cancer cell proliferation and survival by inducing apoptosis and cell cycle arrest. Additionally, 2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide in lab experiments is its high potency and specificity for the NF-κB pathway. The compound has been shown to be effective at low concentrations, which makes it a cost-effective option for researchers. However, one of the limitations of using 2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide is its poor solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research related to 2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide. One area of interest is the development of more soluble analogs of the compound, which could improve its bioavailability and effectiveness in certain experiments. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide and its potential therapeutic applications. The compound could also be tested in combination with other drugs to determine if it has synergistic effects. Overall, 2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide has shown promise as a potential therapeutic agent, and further research is needed to fully explore its potential.
Conclusion
In conclusion, 2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. The compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects, and exerts its effects through the inhibition of the NF-κB pathway. While there are some limitations to using 2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide in lab experiments, the compound has shown promise as a potential therapeutic agent. Further research is needed to fully understand the mechanism of action and potential applications of 2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide.
Métodos De Síntesis
2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide is synthesized through a multi-step process that involves the reaction of 4-butylcoumarin with ethyl bromoacetate to form 4-butyl-7-ethoxycarbonyloxycoumarin. This intermediate is then reacted with diethylamine and acetic anhydride to produce 2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide. The synthesis method has been optimized to yield high purity and yield of the compound.
Aplicaciones Científicas De Investigación
2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. The compound has been tested in vitro and in vivo, and has shown promising results in various animal models.
Propiedades
IUPAC Name |
2-(4-butyl-2-oxochromen-7-yl)oxy-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-4-7-8-14-11-19(22)24-17-12-15(9-10-16(14)17)23-13-18(21)20(5-2)6-3/h9-12H,4-8,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJFJCUWWGOTME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N(CC)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-butyl-2-oxochromen-7-yl)oxy-N,N-diethylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(4-hydroxy-1-butyn-1-yl)benzyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5215819.png)

![methyl 4-(1-oxo-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate](/img/structure/B5215828.png)

![1-[(3,4-dimethoxybenzyl)oxy]-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5215843.png)
![10-cyclohexylidene-4-(3-methoxyphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5215849.png)
![3-[(4-nitrobenzyl)thio]propanoic acid](/img/structure/B5215853.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide](/img/structure/B5215854.png)
![N-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5215869.png)
![2-[2-(2-allylphenoxy)ethoxy]-5-chlorobenzaldehyde](/img/structure/B5215871.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5215882.png)

![1-(3-fluorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5215908.png)